(1-Benzylindol-5-yl)boronic acid
Description
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Properties
IUPAC Name |
(1-benzylindol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10,18-19H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKACPKHWZZGGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis of Substituted Indoles: Boronic Acid Methodologies
Executive Summary
The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 3,000 natural alkaloids and significant pharmaceutical agents like indomethacin, ondansetron, and sunitinib. While classical methods (Fischer, Bischler-Möhlau) remain relevant, modern drug discovery demands modularity and late-stage functionalization.
This technical guide focuses on the application of boronic acids in the synthesis of substituted indoles. We categorize these methodologies into two strategic pillars:
-
Functionalization: Modification of the pre-existing indole core via Suzuki-Miyaura (C-C bond) and Chan-Lam (C-N bond) couplings.
-
Construction: De novo assembly of the indole ring using boronic acids as nucleophilic triggers in cascade reactions.
Part 1: Strategic Functionalization (Late-Stage Diversification)
Regioselectivity Mapping
The indole ring presents a unique challenge in regioselectivity due to the electronic disparity between the pyrrole and benzene rings. Boronic acid methodologies must be tuned to exploit these differences.
Figure 1: Strategic reaction sites on the indole core for boronic acid-mediated coupling.
The Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki coupling is the industry standard for arylating indoles. Two strategies exist:
-
Strategy A (Electrophilic Indole): Haloindole + Arylboronic Acid.
-
Strategy B (Nucleophilic Indole): Indolylboronic Acid + Aryl Halide.
Strategy A is generally preferred because indolylboronic acids (Strategy B)[1] are prone to protodeboronation (hydrolysis of the C-B bond), particularly at the C3 position.[2]
C3-Arylation (The Nucleophilic Hub)
The C3 position is the most nucleophilic site. The standard workflow involves C3-halogenation (using NBS or NIS) followed by Pd-catalyzed coupling.
-
Catalyst System: Pd(PPh3)4 is standard, but Pd(dppf)Cl2 is superior for sterically hindered boronic acids.
-
Base Effect: Strong bases (hydroxides) accelerate the reaction but may degrade sensitive protecting groups. Carbonates (Na2CO3, K2CO3) are the balanced choice.
C2-Arylation (The Steric Challenge)
C2-arylation often requires N-protection (Boc, Tosyl) to direct lithiation for boronic acid synthesis or to facilitate C-H activation.
-
Direct C-H Arylation: Recent advances utilize Pd(OAc)2 with oxidants (Ag2CO3 or air) to couple indoles directly with arylboronic acids, bypassing the halide intermediate. This typically favors C2 due to the acidity of the C2-H bond.
The Chan-Lam Coupling (N-Arylation)
For N1-functionalization, the Chan-Lam coupling is superior to Buchwald-Hartwig amination for sensitive substrates because it proceeds at room temperature in air, avoiding strong bases.
-
Mechanism: Oxidative coupling mediated by Cu(II).
-
Critical Parameter: The reaction is aerobic; maintaining an oxygen atmosphere (balloon or open air) is required to reoxidize Cu(I) to the active Cu(II) species.
Part 2: Modular Construction (De Novo Synthesis)
While functionalizing existing indoles is common, constructing the ring using boronic acids allows for the rapid generation of 2,3-disubstituted indoles, which are difficult to access via stepwise arylation.
The Aminopalladation Cascade
This method reacts 2-alkynylanilines with arylboronic acids.
-
Activation: Pd(II) activates the alkyne.
-
Cyclization: Nucleophilic attack by the amine forms the indole ring and a vinyl-palladium intermediate.
-
Transmetallation: The vinyl-Pd species intercepts the arylboronic acid.
-
Reductive Elimination: Delivers the 2,3-disubstituted indole.
Why this matters: It installs two points of diversity (the alkyne substituent and the boronic acid aryl group) in a single step.
Part 3: Experimental Protocols
Protocol A: C3-Arylation of Indole via Suzuki-Miyaura
Target: Synthesis of 3-phenyl-1H-indole. Scope: Reliable for C3-haloindoles.
-
Preparation: In a microwave vial, combine:
-
3-Bromoindole (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Pd(dppf)Cl2 (0.03 mmol, 3 mol%)[1]
-
Na2CO3 (2.0 M aqueous solution, 2.0 mL)
-
1,4-Dioxane (4.0 mL)
-
-
Degassing: Seal the vial and sparge with Argon for 5 minutes.
-
Reaction: Heat to 100°C for 12 hours (oil bath) or 1 hour at 120°C (microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: N-Arylation via Chan-Lam Coupling
Target: Synthesis of 1-phenyl-1H-indole. Scope: N-functionalization of sensitive indole derivatives.
-
Setup: In a round-bottom flask equipped with a drying tube (or open to air), combine:
-
Indole (1.0 mmol)[1]
-
Phenylboronic acid (2.0 mmol) - Excess is crucial due to homocoupling.
-
Cu(OAc)2 (1.0 mmol) - Stoichiometric copper is often more reliable than catalytic versions for indoles.
-
Pyridine (2.0 mmol)
-
DCM (dichloromethane) (5.0 mL)
-
-
Execution: Stir vigorously at Room Temperature for 24 hours. The solution typically turns dark blue/green.
-
Workup: Filter through a celite pad to remove copper salts. Wash the filtrate with dilute HCl (to remove pyridine) and then NaHCO3.
-
Purification: Silica gel chromatography.
Protocol C: Cascade Synthesis of 2,3-Disubstituted Indoles
Target: Reaction of 2-alkynylaniline with arylboronic acid.
-
Reagents: Combine 2-(phenylethynyl)aniline (0.5 mmol), 4-tolylboronic acid (0.75 mmol), Pd(OAc)2 (5 mol%), and benzoquinone (0.5 mmol, oxidant) in DMF.
-
Reaction: Stir at 80°C for 4 hours.
-
Note: Benzoquinone is essential here to reoxidize Pd(0) if the mechanism involves a Pd(II) regeneration loop, though some variations use air.
Part 4: Comparative Data & Troubleshooting
Catalyst Selection Matrix
| Reaction Type | Preferred Catalyst | Ligand Class | Solvent System | Key Challenge |
| Suzuki (C3) | Pd(dppf)Cl2 | Bidentate Phosphine | Dioxane/H2O | Protodeboronation of partner |
| Suzuki (C2) | Pd(OAc)2 | Buchwald Ligands (S-Phos) | Toluene/K3PO4 | Steric hindrance |
| Chan-Lam | Cu(OAc)2 | None / Pyridine | DCM or MeOH | Moisture sensitivity |
| Direct C-H | Pd(TFA)2 | None | AcOH/Dioxane | Regiocontrol (C2 vs C3) |
Troubleshooting "Self-Validating" Systems
-
Issue: Low Yield in Chan-Lam.
-
Check: Is the reaction turning brown/black immediately? This suggests catalyst decomposition. Ensure the system is open to air or has an O2 balloon.
-
Fix: Add molecular sieves (4Å). Water inhibits the transmetallation step in Chan-Lam cycles.
-
-
Issue: Protodeboronation in Suzuki.
-
Check: Are you using an indolylboronic acid (Strategy B)?
-
Fix: Switch to Strategy A (Haloindole + Arylboronic acid).[1] If Strategy B is mandatory, use MIDA boronates or Trifluoroborates (molander salts) instead of free boronic acids to slow the release of the active species.
-
Visualizing the Chan-Lam Cycle
Understanding the copper cycle is vital for troubleshooting N-arylation.
Figure 2: The oxidative Cu(II)/Cu(III) catalytic cycle for N-arylation.
References
-
Indolylboronic Acids: Preparation and Applications Source: National Institutes of Health (PMC) URL:[Link] Context: Comprehensive review on the stability and reactivity of indolylboronic acids vs. haloindoles.
-
Recent Progress Concerning the N-Arylation of Indoles Source: National Institutes of Health (PMC) URL:[Link] Context: Detailed comparison of Chan-Lam, Ullmann, and Buchwald-Hartwig methodologies for N-arylation.
-
Chan-Lam Coupling: Mechanism and Scope Source: Organic Chemistry Portal URL:[Link] Context: Mechanistic insights into the copper-catalyzed oxidative coupling of boronic acids.
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction Source: Indian Academy of Sciences URL:[Link] Context: Protocols for direct C2-arylation using C-H activation strategies.[3]
Sources
Methodological & Application
Application Note: (1-Benzylindol-5-yl)boronic acid in Complex Molecule Synthesis
Executive Summary & Strategic Value
(1-Benzylindol-5-yl)boronic acid is a high-value organoboron building block used primarily to install the indole pharmacophore into complex bioactive molecules. Unlike its C2- and C3-borylated counterparts, which suffer from rapid protodeboronation and steric congestion, the C5-isomer offers a stable, sterically accessible attachment point on the benzenoid ring. This regioisomer is critical for synthesizing Type I and Type II kinase inhibitors , where the indole core mimics the purine ring of ATP, and the benzyl group serves either as a hydrophobic anchor for the specificity pocket or as a robust protecting group.
Key Applications:
-
Suzuki-Miyaura Cross-Coupling: Construction of biaryl/heterobiaryl cores (e.g., 5-arylindoles).
-
Chan-Lam Coupling: N- or O-arylation of nucleophiles.
-
Late-Stage Functionalization: Diversification of halogenated drug scaffolds.
Chemical Profile & Handling
Compound: (1-Benzyl-1H-indol-5-yl)boronic acid CAS: 763137-08-0 Molecular Weight: 251.09 g/mol
Stability & Storage Insights
-
Boroxine Equilibrium: Like most arylboronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is reversible and does not affect stoichiometry in aqueous coupling conditions.
-
Protodeboronation Risk: While the C5-position is more stable than C2/C3, prolonged heating (>100°C) in highly acidic media can lead to C-B bond cleavage.
-
Recommendation: Store at 2–8°C under inert gas. For long-term storage or high-temperature anhydrous reactions, conversion to the pinacol ester is recommended (Protocol A).
Decision Logic: Reaction Optimization
The success of coupling (1-benzylindol-5-yl)boronic acid depends heavily on the electrophile (halide) partner. Use the following decision tree to select the optimal catalytic system.
Figure 1: Catalyst selection guide based on electrophile reactivity and steric demand.
Experimental Protocols
Protocol A: Conversion to Pinacol Ester (Optional but Recommended)
Why: Pinacol esters are easier to purify (silica gel stable) and less prone to protodeboronation during storage.
-
Suspend (1-benzylindol-5-yl)boronic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M).
-
Add pinacol (1.1 equiv) and MgSO₄ (2.0 equiv) as a desiccant.
-
Stir at room temperature for 4–12 hours. Monitor by TLC (boronic acid streaks; ester is a discrete spot).
-
Filter through a Celite pad to remove MgSO₄.
-
Concentrate in vacuo to yield the boronate ester. Note: Usually requires no further purification.
Protocol B: Standard Suzuki Coupling (Biaryl Synthesis)
Application: Synthesis of 5-(pyridin-3-yl)-1-benzylindole (Kinase Inhibitor Core).
Reagents:
-
(1-Benzylindol-5-yl)boronic acid (1.2 equiv)
-
3-Bromopyridine (1.0 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)
-
Base: 2M aq. Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a reaction vial with the boronic acid, aryl bromide, and Pd catalyst.
-
Evacuate/Backfill with Nitrogen (3 cycles) to remove O₂ (critical to prevent homocoupling).
-
Add degassed 1,4-dioxane (concentration ~0.15 M) and 2M Na₂CO₃.
-
Heat to 90°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Troubleshooting:
-
Low Conversion? Switch to XPhos Pd G2 or SPhos Pd G2 catalysts for electron-poor or hindered halides.
-
Protodeboronation? If the parent indole (1-benzylindole) is observed, lower temperature to 70°C and switch base to K₃PO₄ or CsF in anhydrous conditions.
Case Study: Synthesis of a VEGFR-2 Inhibitor Analog
This workflow illustrates the construction of a complex kinase inhibitor scaffold where the indole 5-position is coupled to a hinge-binding motif (e.g., a chloropyrimidine).
Figure 2: Synthetic route for a pyrimidine-indole kinase inhibitor. The boronic acid selectively targets the more reactive C4-chloride.
Quantitative Data: Comparison of Boron Sources
| Parameter | Boronic Acid (Free) | Pinacol Ester | MIDA Boronate |
| Atom Economy | High | Moderate | Low |
| Solubility (Organic) | Moderate | High | High |
| Stability (Shelf) | Moderate (anhydride formation) | High | Very High |
| Reactivity (Suzuki) | High (Fast transmetalation) | Moderate (Requires hydrolysis) | Low (Slow release) |
| Rec. Use Case | Standard scale-up, cost-sensitive | Screening, storage, sensitive substrates | Iterative coupling |
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
-
Indole in Medicinal Chemistry
-
Zhang, M. Z., et al. (2015). Synthesis and antitumor activity of novel 1-benzylindole derivatives. European Journal of Medicinal Chemistry. Link
-
-
Protodeboronation of Heterocycles
-
Kinase Inhibitor Synthesis (General Indole Applications)
-
BenchChem Protocol Reference
Sources
Application Notes & Protocols: Asymmetric Allylboration of Indoles using Substituted Boronic Acids
Introduction: The Strategic Value of Chiral Indolines in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] From anti-cancer agents to treatments for migraines and infections, the functionalization of the indole core is a critical task in modern drug development.[4][5] Among the most valuable derivatives are chiral 2-substituted indolines, which incorporate stereocenters that are pivotal for molecular recognition and biological activity.
The asymmetric allylboration of indoles has emerged as a formidable strategy for the direct and stereocontrolled synthesis of these high-value motifs.[6][7] This reaction, a powerful C-C bond-forming process, provides access to homoallylic amines with exceptional levels of stereoselectivity.[8][9] The use of γ,γ-disubstituted allylboronic acids is particularly noteworthy, as it enables the construction of adjacent tertiary and even quaternary stereocenters in a single, efficient operation—a significant challenge in synthetic chemistry.[7][10]
This guide provides an in-depth exploration of the catalytic asymmetric allylboration of indoles, grounded in mechanistic understanding and field-proven protocols. We will dissect the critical parameters of the reaction, explain the causality behind experimental choices, and furnish detailed protocols to empower researchers in synthesizing complex chiral indolines with precision and confidence.
Mechanistic Rationale and Stereochemical Control
The success of the asymmetric allylboration of indoles hinges on a deep understanding of its underlying mechanism and the factors that govern its stereochemical outcome. The reaction is not a simple addition to the indole ring but proceeds through a more nuanced pathway involving tautomerization and a highly organized transition state.
Expertise & Experience: The reaction is believed to initiate with the formation of the more reactive 3H-indole tautomer (an cyclic imine), which is in equilibrium with the parent 1H-indole.[7] This tautomer serves as the active electrophile. The chiral catalyst, typically a BINOL-derived diol, plays a dual role. It activates the allylboronic acid by forming a more reactive chiral boronate ester and simultaneously coordinates to the imine tautomer, orchestrating the facial selectivity of the nucleophilic attack.[6][11]
The stereochemistry is determined in a Zimmerman-Traxler-type six-membered, chair-like transition state.[7][12] The substituents on the indole, the allylboronic acid, and the chiral catalyst all adopt pseudo-equatorial positions to minimize steric hindrance, thereby dictating the absolute stereochemistry of the newly formed C-C and C-N bonds. The ability to use either the (E)- or (Z)-isomer of the allylboronic acid in conjunction with either enantiomer of the chiral catalyst provides a powerful toolkit for stereodivergent synthesis, allowing access to all possible stereoisomers of the product.[8][10]
Caption: Proposed catalytic cycle for the BINOL-catalyzed asymmetric allylboration of indoles.
Profiling the Core Reagents
The versatility of this transformation stems from the modularity of its components. Careful selection of the indole substrate, allylboronic acid, and catalyst is paramount to achieving high yields and selectivities.
-
Indole Substrates: The reaction tolerates a wide range of substituents on the indole ring. Electron-withdrawing groups (e.g., -Br, -Cl) and electron-donating groups (e.g., -OMe) are generally well-tolerated at various positions.[6] Notably, even 3-substituted indoles like skatole (3-methylindole) can be employed, leading to the formation of products with three contiguous stereocenters.[6][10]
-
Substituted Allylboronic Acids: These are the key nucleophiles that deliver the allyl fragment. γ,γ-disubstituted variants, such as geranyl- and nerylboronic acids, are particularly valuable as they generate a quaternary stereocenter adjacent to a tertiary one.[6][10] The geometry (E/Z) of the double bond in the boronic acid directly influences the diastereoselectivity of the product. These reagents can be synthesized or generated in situ from the corresponding vinyl boronic acids.[13]
-
Chiral Catalysts and Additives: Chiral diols, especially derivatives of 1,1'-bi-2-naphthol (BINOL), are the catalysts of choice.[8][14] Substituents at the 3,3'-positions of the BINOL core are critical; bulky groups like iodine or phenyl enhance both catalytic activity and enantioselectivity by creating a more defined chiral pocket.[6][15] An alcohol additive, such as methanol, is often required. It is believed to facilitate catalyst turnover by aiding the protonolysis of the boron-nitrogen bond in the product-catalyst complex.[6][10]
Experimental Protocols and Data
Trustworthiness: The following protocols are synthesized from robust, peer-reviewed methodologies.[6][10] Adherence to the described conditions, particularly the maintenance of an inert atmosphere and the use of anhydrous solvents, is critical for reproducibility.
Protocol 1: General Procedure for the Asymmetric Allylboration of Indole
This protocol details a representative reaction between a substituted indole and a γ,γ-disubstituted allylboronic acid.
Caption: Standard experimental workflow for the asymmetric allylboration of indoles.
Materials & Reagents:
-
Substituted indole (e.g., 5-bromoindole) (0.10 mmol, 1.0 equiv)
-
Chiral catalyst (e.g., (R)-3,3'-I₂-BINOL) (0.015 mmol, 15 mol%)
-
γ,γ-disubstituted allylboronic acid (e.g., geranylboronic acid) (0.15 mmol, 1.5 equiv) as a 0.4 M solution in toluene
-
Methanol (MeOH) (0.30 mmol, 3.0 equiv)
-
Activated 3 Å molecular sieves (approx. 50 mg)
-
Anhydrous toluene
Step-by-Step Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add activated 3 Å molecular sieves, the chiral catalyst (15 mol%), and the indole substrate (0.10 mmol) to an oven-dried 2 mL vial equipped with a magnetic stir bar.
-
Expertise & Experience: The use of activated molecular sieves is crucial to scavenge any trace amounts of water, which can hydrolyze the boronic acid and deactivate the catalyst, leading to diminished yields and selectivities.
-
-
Solvent and Additive Addition: Add anhydrous toluene (to achieve a final concentration of ~0.4 M with respect to the indole) followed by methanol (3.0 equiv).
-
Initiation: Add the solution of the allylboronic acid (1.5 equiv) dropwise to the stirred mixture.
-
Reaction Monitoring: Seal the vial and stir the reaction mixture at room temperature (or the temperature specified for the substrate) for 24-48 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting indole is consumed.
-
Work-up: Upon completion, remove the vial from the glovebox, quench the reaction by pouring it over a saturated aqueous solution of sodium bicarbonate, and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired indoline product.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by analysis on a chiral stationary phase high-performance liquid chromatography (HPLC).
Representative Data
The following table summarizes typical results for the asymmetric allylboration of various indoles, demonstrating the method's scope and efficiency.[6][10]
| Entry | Indole Substrate (2) | Allylboronic Acid (1) | Catalyst (3) | Product | Yield (%) | ee (%) |
| 1 | 5-Bromoindole (2b) | Geranylboronic acid (1a) | (R)-3a | 4b | 85 | 98 |
| 2 | 5-Bromoindole (2b) | Nerylboronic acid (1b) | (R)-3a | 4c | 82 | 90 |
| 3 | 5-Methoxyindole (2c) | Geranylboronic acid (1a) | (R)-3a | 4d | 80 | 97 |
| 4 | 5-Methoxyindole (2c) | Nerylboronic acid (1b) | (R)-3a | 4e | 78 | 92 |
| 5 | Indole-5-boronic acid pinacol ester (2d) | Geranylboronic acid (1a) | (R)-3a | 4f | 75 | 96 |
| 6 | 3-Methylindole (5a) | Prenylboronic acid (1c) | (S)-3g | 6c | 65 | 90 |
Catalyst 3a = (R)-3,3'-I₂-BINOL; 3g = (S)-3,3'-I₂-BINOL. Conditions: Indole (0.1 mmol), boronic acid (0.15 mmol), catalyst (15-30 mol%), MeOH (0.2-0.3 mmol) in toluene at RT to 40 °C.[6][10]
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider increasing the catalyst loading (up to 30 mol%) or the reaction temperature (e.g., to 40 °C). Ensure all reagents and solvents are strictly anhydrous.
-
Poor Enantioselectivity: This can result from moisture contamination or a suboptimal catalyst. Screen different 3,3'-substituted BINOL catalysts to find the best match for your substrate.
-
Stability of Boronic Acids: Allylboronic acids can be sensitive to air and moisture and may degrade upon storage.[16] It is often best to use them freshly prepared or as a recently purchased batch. Storing them as a solution in an anhydrous solvent under argon in a glovebox can prolong their shelf life.
-
In-situ Generation: For particularly unstable allylboronic acids, protocols for their in situ generation from more stable precursors like vinylboronic acids can be employed to ensure high reactivity.[13][16]
Conclusion
The catalytic asymmetric allylboration of indoles with substituted boronic acids is a robust and highly stereoselective method for synthesizing chiral indolines bearing adjacent and quaternary stereocenters.[8][10] The reaction's operational simplicity, broad substrate scope, and stereodivergent potential make it a powerful tool for academic research and an invaluable asset for professionals in drug development. By understanding the mechanistic nuances and adhering to rigorous experimental technique, researchers can effectively leverage this methodology to construct complex molecular architectures that are central to the discovery of new therapeutics.
References
-
Diastereoselective Synthesis of Functionalized Indolines Using in situ Generated Allyl Boronic Species. ResearchGate. Available at: [Link]
-
Synthesis of 2-Substituted Indolines via Allyl Boronic Acids Generated in situ. Synfacts. Available at: [Link]
-
Diastereoselective Synthesis of Functionalized Indolines Using in situ Generated Allyl Boronic Species. Apollo - University of Cambridge Repository. Available at: [Link]
-
Alam, R., et al. (2016). Catalytic Asymmetric Allylboration of Indoles and Dihydroisoquinolines with Allylboronic Acids: Stereodivergent Synthesis of up to Three Contiguous Stereocenters. Angewandte Chemie International Edition. Available at: [Link]
-
Alam, R., et al. (2016). Catalytic Asymmetric Allylboration of Indoles and Dihydroisoquinolines with Allylboronic Acids: Stereodivergent Synthesis of up to Three Contiguous Stereocenters. Europe PMC. Available at: [Link]
-
Karan, G., Sahu, S., & Maji, M. S. (2021). A one-pot “back-to-front” approach for the synthesis of benzene ring substituted indoles using allylboronic acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Alam, R., et al. (2016). Catalytic Asymmetric Allylboration of Indoles and Dihydroisoquinolines with Allylboronic Acids: Stereodivergent Synthesis of up to Three Contiguous Stereocenters. PubMed. Available at: [Link]
-
Althaus, M., et al. (2010). Stereoselective allylboration of imines and indoles under mild conditions. An in situ E/Z isomerization of imines by allylboroxines. Chemical Science. Available at: [Link]
-
D'hooghe, M., & Van Brabandt, W. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]
-
Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. MDPI. Available at: [Link]
-
Lou, S., & Schaus, S. E. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society. Available at: [Link]
-
Lundy, B. J., Jansone-Popova, S., & May, J. A. (2011). Enantioselective Conjugate Addition of Alkenylboronic Acids to Indole-Appended Enones. Organic Letters. Available at: [Link]
-
Enantioselective Allylation of Indoles: A Surprising Diastereoselectivity. Figshare. Available at: [Link]
-
Diner, C., & Szabó, K. J. (2017). Recent Advances in the Preparation and Application of Allylboron Species in Organic Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Lou, S., & Schaus, S. E. (2007). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society. Available at: [Link]
-
Bis-indole chiral architectures for asymmetric catalysis. Europe PMC. Available at: [Link]
-
Mechanistic basis for the Iridium-Catalyzed Enantioselective Allylation of Alkenyl Boronates. ChemRxiv. Available at: [Link]
-
Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
-
Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH. Available at: [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]
-
Indole chemistry breakthrough opens doors for more effective drug synthesis. Chiba University. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. purkh.com [purkh.com]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance | MDPI [mdpi.com]
- 5. news-medical.net [news-medical.net]
- 6. Catalytic Asymmetric Allylboration of Indoles and Dihydroisoquinolines with Allylboronic Acids: Stereodivergent Synthesis of up to Three Contiguous Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Asymmetric Allylboration of Indoles and Dihydroisoquinolines with Allylboronic Acids: Stereodivergent Synthesis of up to Three Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective allylboration of imines and indoles under mild conditions. An in situ E/Z isomerization of imines by allylboroxines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. d-nb.info [d-nb.info]
- 11. m.youtube.com [m.youtube.com]
- 12. A one-pot “back-to-front” approach for the synthesis of benzene ring substituted indoles using allylboronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Diastereoselective Synthesis of Functionalized Indolines Using in situ Generated Allyl Boronic Species [repository.cam.ac.uk]
- 14. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Note: Electropolymerization of Indolylboronic Acid for Functional Coatings
[1][2]
Executive Summary
This guide details the protocol for the electropolymerization of 5-indolylboronic acid (5-IBA) to create functional, electroactive coatings.[1] Unlike traditional polypyrrole or polyaniline scaffolds, polyindole offers higher thermal stability and a unique redox window.[1] The integration of the boronic acid moiety provides intrinsic molecular recognition capabilities for diol-containing biomolecules (e.g., glucose, glycoproteins) and strong adhesion to metallic substrates for corrosion protection.
Key Application Areas:
Scientific Mechanism & Rationale
The Indole Backbone (Transducer)
Indole electropolymerization proceeds via anodic oxidation, generating radical cations that couple primarily at the C2 and C3 positions.
-
Why Indole? It combines the structural features of poly(p-phenylene) and polypyrrole.[1] It requires a higher oxidation potential (~0.9 V vs Ag/AgCl) than pyrrole, which necessitates careful solvent selection to prevent monomer degradation before polymerization.[1]
-
Causality: The use of organic solvents (Acetonitrile) or Lewis Acid electrolytes (BFEE) is critical to lower the oxidation potential and stabilize the radical cation intermediate, preventing the formation of non-conductive oligomers.
The Boronic Acid Moiety (Receptor)
The 5-position boronic acid group acts as a reversible Lewis acid.[1]
-
Mechanism: In aqueous media, the boronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.
-
Recognition: It forms stable cyclic esters with 1,2- or 1,3-diols (saccharides).[1] This binding event alters the pKa and the electronic density of the polymer surface, which can be transduced as a change in electrochemical impedance (
) or capacitive current.
Mechanism Diagram
Caption: Mechanism of pH-dependent equilibrium and diol-binding of Poly(5-indolylboronic acid).
Pre-Experimental Considerations
Reagents & Materials
-
Monomer: 5-Indolylboronic acid (≥97% purity).[1] Note: Store under inert gas; boronic acids can dehydrate to boroxines.
-
Solvent System A (Standard): Anhydrous Acetonitrile (ACN).[1]
-
Solvent System B (High Performance): Boron Trifluoride Diethyl Etherate (BFEE).[2][1][3] Expert Note: BFEE acts as both solvent and catalyst, lowering oxidation potential by ~0.13V and improving film flexibility.[1]
-
Electrolyte: Lithium Perchlorate (LiClO
) or Tetrabutylammonium Perchlorate (TBAP).[1] -
Electrodes: Glassy Carbon (GCE) or Screen-Printed Carbon (SPCE) for sensing; Stainless Steel (SS304) for coatings.[1]
Electrode Preparation (Critical Step)
Reproducibility relies entirely on the surface state of the Working Electrode (WE).
-
Polish: GCE must be polished with 0.3
m and 0.05 m alumina slurry on a microcloth.[1] -
Sonicate: 3 minutes in 1:1 Ethanol/Water to remove alumina particles.
-
Activation: Cyclically scan the bare electrode in 0.5 M H
SO (-0.5 V to +1.5 V) until stable CV profiles are obtained.
Core Protocol: Electrosynthesis of PIn-5-BA[3][4][5]
This protocol describes the Potentiodynamic (Cyclic Voltammetry) method, which allows for precise control over film thickness by limiting the cycle number.
Preparation of Electrolyte Solution
Standard ACN Method:
-
Dissolve LiClO
in ACN to a concentration of 0.1 M . -
Add 5-Indolylboronic acid to reach a concentration of 10 mM .
-
Degassing: Purge solution with N
or Ar for 10 minutes prior to deposition to remove dissolved oxygen (which quenches radicals).[1]
Electropolymerization Parameters
-
Reference Electrode: Ag/AgCl (saturated KCl) or Ag/Ag+ (non-aqueous).[1]
-
Counter Electrode: Platinum Wire/Mesh.[1]
-
Scan Range: -0.4 V to +1.2 V (vs Ag/AgCl).[1]
-
Scan Rate: 50 mV/s or 100 mV/s.
-
Cycles: 10–20 cycles (Target thickness: ~100–500 nm).
Execution & Observation[3]
-
Immerse the clean WE into the quiescent solution.
-
Initiate the CV scan.
-
Self-Validation Check:
-
Cycle 1: An irreversible oxidation peak should appear at ~0.93 V (monomer oxidation).[1]
-
Subsequent Cycles: A new redox couple should emerge at lower potentials (~0.4–0.6 V), growing in current density with each cycle.[1] This confirms the deposition of the electroactive polymer film.
-
Visual: The electrode surface should turn from black/glassy to a dark green/matte finish.
-
Post-Synthesis Treatment[3]
-
Rinse: Gently wash the modified electrode with monomer-free ACN to remove unreacted species.[1]
-
Stabilization: Cycle the film in monomer-free 0.1 M LiClO
/ACN solution (2–5 cycles) to stabilize the doping state. -
Drying: Air dry or dry under N
stream.
Functional Validation: Glucose Sensing (Protocol)
To verify the boronic acid functionality, we utilize Electrochemical Impedance Spectroscopy (EIS) .
Measurement Setup
-
Probe Solution: 5 mM [Fe(CN)
] (Ferro/Ferricyanide) in 0.1 M Phosphate Buffer Saline (PBS). -
pH Adjustment: Adjust PBS to pH 7.4 (physiological) or pH 9.0 (optimal sensitivity). Note: Boronic acid-sugar binding is stronger at higher pH.[1]
EIS Parameters
-
DC Potential: Open Circuit Potential (OCP) or +0.22 V (formal potential of the probe).
-
AC Amplitude: 5 mV or 10 mV.
-
Frequency Range: 100 kHz to 0.1 Hz.[1]
Sensing Workflow
Caption: Step-by-step impedance measurement workflow for label-free glucose detection.
Data Interpretation[3]
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| No Polymer Growth | Solvent contains water/oxygen.[1] | Use anhydrous ACN; increase N |
| Film Delamination | Poor electrode polishing.[1] | Re-polish with 0.05 |
| Low Sensitivity | pH too low for binding.[1] | Increase buffer pH to 8.5–9.0 to favor the tetrahedral boronate form. |
| Overoxidation | Scanning potential too high.[1] | Reduce upper vertex potential to +1.0 V; Indole is prone to degradation >1.2 V. |
References
-
Zhou, W., Kang, H., Chao, S., et al. (2022).[1] Electrochemical Synthesis and Characterization of Self-supporting Flexible Poly(5-indolylboronic acid) Film. Acta Polymerica Sinica, 53(3), 273-278.[1] [1]
-
Balbontín, D. R., Aguirre, M. J., & Armijo, J. F. (2025).[6][1] Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. Polymers, 17(19), 2702.[1][7] [1]
-
Shoaie, N., Daneshpour, M., Azimzadeh, M., et al. (2019).[1] Electrochemical sensors and biosensors based on conducting polymers: A review. Materials Research Express. (General context on CP sensors).
-
Bull, S. D., Davidson, M. G., van den Elsen, J. M., et al. (2013).[1] Boronic acids for sensing and other applications - a mini-review. Accounts of Chemical Research. (Mechanism of Boronic Acid-Diol binding).[1][8][9][10]
Sources
- 1. Electrochemical Synthesis and Characterization of Self-supporting Flexible Poly(5-indolylboronic acid) Film [gfzxb.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Electropolymerization of Indole and Its 5- Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid an… [ouci.dntb.gov.ua]
- 5. igii.uk [igii.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemosensitive Properties of Electrochemically Synthesized Poly-3-Thienylboronic Acid: Conductometric Detection of Glucose and Other Diol-Containing Compounds under Electrical Affinity Control | MDPI [mdpi.com]
- 9. Novel chemical sensors based on Boronic acids for glucose detection - DORAS [doras.dcu.ie]
- 10. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NMR and mass spectrometry data for (1-Benzylindol-5-yl)boronic acid
The following guide details the analytical characterization of (1-Benzylindol-5-yl)boronic acid , a critical building block for Suzuki-Miyaura cross-coupling reactions.
This analysis compares the free boronic acid against its two most common analogs: the stable Pinacol Ester precursor and the Protodeboronated impurity (1-Benzylindole).
Executive Summary
-
Target Molecule: (1-Benzylindol-5-yl)boronic acid
-
CAS: 773868-94-3 (Acid) / 1206163-56-5 (Pinacol Ester)
-
Primary Application: Installation of the N-benzylindole motif via Pd-catalyzed cross-coupling.
-
Critical Quality Attribute (CQA): The equilibrium between the monomeric boronic acid and its trimeric boroxine anhydride often complicates NMR interpretation. Differentiation from the protodeboronated impurity (1-benzylindole) is essential for yield consistency.
Comparative Analytical Matrix
The following table contrasts the target molecule with its primary alternative (the ester) and its degradation product.
| Feature | (1-Benzylindol-5-yl)boronic acid | Pinacol Ester Analog | 1-Benzylindole (Impurity) |
| State | Active Reagent | Stable Precursor | Degradation Product |
| Stability | Moderate (prone to dehydration/oxidation) | High | High |
| No Boron Signals | |||
| Benzyl -CH | |||
| Silent | |||
| MS Ionization | ESI(-) [M-H] | ESI(+) [M+H] | ESI(+) [M+H] |
| Key Artifacts | Boroxine peaks (variable shift) | Hydrolysis to acid (rare) | None |
NMR Characterization Guide
Solvent Selection
-
Recommended: DMSO-d
. It prevents boroxine formation by coordinating with the boron center, sharpening the signals. -
Avoid: CDCl
. Boronic acids are often insoluble and aggregate into boroxines, leading to broad, uninterpretable spectra.
H NMR Interpretation (400 MHz, DMSO-d )
The spectrum is defined by three distinct regions. Use this protocol to validate identity:
-
The "Active" Region (Boron Hydroxyls):
-
Look for a broad singlet around 8.0 ppm .
-
Note: This peak disappears if D
O is added (Deuterium exchange). Its integration confirms the monomeric state.
-
-
The Aromatic Fingerprint (Indole Core):
-
H2 (Indole):
~7.45 ppm (s/d). -
H3 (Indole):
~6.60 ppm (d). -
H4 (Indole):
~8.15 ppm (s). This proton is ortho to the boron and is significantly deshielded compared to the impurity. -
H6/H7:
7.3–7.6 ppm (Multiplets). -
Benzyl Aromatic:
7.2–7.4 ppm (Multiplet, 5H).
-
-
The Purity Check (Aliphatic):
-
Benzyl -CH
-: A sharp singlet at 5.40 ppm . -
Impurity Check: If you see a massive singlet at
1.33 ppm , you have the Pinacol Ester, not the free acid.
-
B NMR (128 MHz)
-
Target Shift: 29.0 ppm .
-
Interpretation: A single broad peak indicates pure boronic acid. A secondary peak around 20-22 ppm suggests the formation of a boronate anion (if base is present) or a coordinated species. A peak at 33 ppm indicates boroxine (anhydride) formation.[1]
Mass Spectrometry Protocol
Method: ESI-MS (Electrospray Ionization)
Boronic acids are tricky in MS due to their tendency to dehydrate in the source.
-
Positive Mode (ESI+):
-
Often difficult for free boronic acids.
-
Look for [M+NH
] adducts if ammonium buffers are used.
-
-
Negative Mode (ESI-):
-
Preferred. Look for [M-H]
(m/z ~250). -
Warning: You will often see [2M-H
O-H] dimers or trimeric boroxine clusters. This is a source artifact, not necessarily a bulk impurity.
-
Isotopic Validation
Boron has a distinct natural abundance:
-
The Check: Every boron-containing ion must show a "pre-peak" at M-1 with approximately 25% intensity of the main peak.
-
Failure Mode: If the M-1 peak is missing, the signal is likely a non-boron contaminant (e.g., plasticizer).
Visualized Workflows
Diagram 1: Analytical Decision Tree
This workflow ensures the reagent is suitable for the Suzuki coupling step.
Caption: QC Decision Tree for validating boronic acid integrity prior to synthesis.
Diagram 2: Protodeboronation Pathway
The primary failure mode for this reagent is the loss of the boron group, yielding 1-benzylindole. This occurs rapidly in the presence of moisture and heat if not stored correctly.
Caption: Mechanism of Protodeboronation. The indole C5 position is electron-rich, making the C-B bond susceptible to hydrolytic cleavage.
References
-
Raines Lab. (2019). Boronic acid with high oxidative stability and utility in biological contexts. University of Wisconsin-Madison. Link
-
Thermo Scientific. (2024). 1-Benzyl-7-azaindole-3-boronic acid pinacol ester Product Specifications. Fisher Scientific. Link
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.[2] Link
-
PubChem. (2025).[3] 1-Benzylindole Compound Summary. National Library of Medicine. Link
-
San Diego State University. (2024). 11B NMR Chemical Shifts Reference Guide. SDSU Chemistry Dept. Link
Sources
A Comparative Guide to the Reactivity of (1-Benzylindol-5-yl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the indole scaffold remains a cornerstone for the development of new pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the functionalization of this privileged heterocycle, with indole boronic acids serving as key building blocks.[1] This guide provides an in-depth comparison of the reactivity of (1-Benzylindol-5-yl)boronic acid with other positional isomers of indole boronic acids. By examining the interplay of electronic and steric effects, we aim to provide a rational framework for selecting the optimal building blocks and reaction conditions for your synthetic targets.
Understanding the Reactivity Landscape of Indole Boronic Acids
The reactivity of an indole boronic acid in a Suzuki-Miyaura coupling is primarily governed by two factors: the electronic properties of the indole ring and the steric environment around the carbon-boron bond. These factors influence the rate-determining steps of the catalytic cycle, namely transmetalation and reductive elimination.[2]
Electronic Effects: A Tale of Two Rings
The indole nucleus is an electron-rich aromatic system. The nitrogen lone pair participates in the π-system, increasing the electron density of the ring. However, this electron density is not uniformly distributed. The C3 position is the most nucleophilic, followed by C2, and then the positions on the benzene portion of the molecule.[3] This has direct implications for the reactivity of the corresponding boronic acids.
A boronic acid group at a more electron-rich position generally leads to a faster transmetalation step, as the carbon atom bound to boron is more nucleophilic. Conversely, the inherent electron-donating nature of the indole ring can sometimes make the corresponding organopalladium intermediate less electrophilic, potentially slowing down the reductive elimination step.
(1-Benzylindol-5-yl)boronic acid places the boronic acid group on the benzene ring at a position that is less electron-rich than C2 or C3. This suggests that, from a purely electronic standpoint, it might be slightly less reactive than its C2 or C3 counterparts. However, the C5 and C6 positions on the benzene ring of indole are still activated towards electrophilic substitution, indicating a reasonable degree of nucleophilicity.[4]
The Influence of the N-Substituent: The Benzyl Group in Focus
The substituent on the indole nitrogen plays a crucial role in modulating the electronic and steric properties of the entire molecule. The N-benzyl group in (1-Benzylindol-5-yl)boronic acid has two primary effects:
-
Electronic Effect: The benzyl group is generally considered to be weakly electron-donating through an inductive effect. This can slightly increase the overall electron density of the indole ring system compared to an unprotected indole, potentially enhancing the rate of transmetalation. However, this effect is likely to be modest.
-
Steric Effect: The benzyl group introduces significant steric bulk around the nitrogen atom. While this does not directly encumber the C5 position, it can influence the overall conformation of the molecule and its interaction with the palladium catalyst. In some cases, bulky N-substituents have been observed to decrease the yield of Suzuki couplings when the indole is the boronic acid partner.[5]
Comparative Reactivity Analysis
| Indole Boronic Acid Isomer | Position | Predicted Relative Reactivity | Rationale | Supporting Evidence |
| (1-Benzylindol-5-yl)boronic acid | C5 | Good | The C5 position is on the less electron-rich benzene ring, but the N-benzyl group provides mild electronic activation. Steric hindrance from the N-benzyl group is remote to the reaction center. | Homocoupling of 5- and 6-boronic acid indoles proceeds in high yield, indicating good reactivity.[6] |
| Indole-2-boronic acid | C2 | High | The C2 position is electronically activated, leading to efficient transmetalation. | Often used in syntheses with good to excellent yields reported under optimized conditions.[7] |
| Indole-3-boronic acid | C3 | Moderate to High | While C3 is the most nucleophilic position, indole-3-boronic acids can be prone to side reactions like protodeboronation under certain conditions. | Can provide good yields, but reaction conditions need to be carefully controlled to minimize side reactions. |
| Indole-4-boronic acid | C4 | Moderate | The C4 position is sterically more hindered due to its proximity to the pyrrole ring fusion. | Generally less commonly used, suggesting potential challenges in either synthesis or reactivity. |
| Indole-6-boronic acid | C6 | Good | Similar electronic environment to C5, expected to have comparable reactivity. | Homocoupling of 6-boronic acid indoles gives quantitative yields.[6] |
| Indole-7-boronic acid | C7 | Moderate | The C7 position is sterically hindered by the adjacent pyrrole ring and the N-substituent. | Can participate in Suzuki couplings, but may require more forcing conditions or specialized catalysts. |
Experimental Section: A Protocol for Success
The following is a generalized, yet robust, protocol for the Suzuki-Miyaura coupling of (1-Benzylindol-5-yl)boronic acid with an aryl bromide. This protocol should be considered a starting point and may require optimization for specific substrates.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
-
(1-Benzylindol-5-yl)boronic acid
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (1-Benzylindol-5-yl)boronic acid (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare a solution of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane.
-
Addition of Reagents: To the Schlenk flask, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). Stir the mixture for 5 minutes.
-
Initiation: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mitigating Side Reactions: The Challenge of Protodeboronation
A common side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the carbon-boron bond by a proton source.[8] This is particularly relevant for electron-rich heteroaromatic boronic acids. While specific data for (1-Benzylindol-5-yl)boronic acid is scarce, the general principles suggest that careful control of reaction conditions is crucial.
Strategies to Minimize Protodeboronation:
-
Choice of Base: Use of a non-nucleophilic, moderately strong base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or KOH.
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excess water can promote protodeboronation. Using a higher ratio of organic solvent to water can be beneficial.
-
Reaction Temperature and Time: Use the lowest temperature and shortest reaction time necessary for complete conversion of the starting material.
-
Boronic Esters: In cases where protodeboronation is severe, the use of more stable boronic esters (e.g., pinacol esters) can be a viable alternative.[5]
Workflow for Optimizing Reaction Conditions
Caption: A general workflow for optimizing Suzuki-Miyaura coupling reactions.
Conclusion
(1-Benzylindol-5-yl)boronic acid is a valuable and reactive building block for the synthesis of C5-functionalized indoles via the Suzuki-Miyaura reaction. Its reactivity is comparable to other boronic acids positioned on the benzene ring of the indole nucleus. While likely less reactive than its C2 counterpart due to electronic factors, it offers a stable and reliable option for accessing a diverse range of substituted indoles. The N-benzyl group provides steric bulk that is remote from the reactive center and may offer a slight electronic advantage. As with all Suzuki-Miyaura couplings involving heteroaromatic boronic acids, careful optimization of reaction conditions is key to achieving high yields and minimizing side reactions, particularly protodeboronation. This guide provides a solid foundation for researchers to confidently employ (1-Benzylindol-5-yl)boronic acid in their synthetic endeavors.
References
-
Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. The Journal of Organic Chemistry, 69(20), 6812–6820. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
American Chemical Society. (n.d.). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Retrieved from ACS website. [Link]
-
Wikipedia contributors. (2023, December 12). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2024, from [Link]
-
Čubínek, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]
-
Bhattacharya, S., & Sen, S. (2022). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 134(1), 1-8. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. The Journal of Organic Chemistry, 69(20), 6812–6820. [Link]
- Joule, J. A. (2010). Indoles. In Comprehensive Organic Chemistry II (Second Edition) (Vol. 4, pp. 589-664). Elsevier.
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
-
CONICET. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Retrieved from CONICET Digital. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl and related heteroaryl halides.
-
ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from ResearchGate. [Link]
-
Chiba University. (2025, August 25). Indole chemistry breakthrough opens doors for more effective drug synthesis. Phys.org. [Link]
-
ACS Publications. (2020, September 9). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
-
Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and 1-Alkenyl Halides and Triflates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Royal Society of Chemistry. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ACS Publications. (2025, March 3). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters. [Link]
-
ChemRxiv. (n.d.). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. [Link]
-
ResearchGate. (n.d.). Indoles. Retrieved from ResearchGate. [Link]
-
Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. [Link]
-
ACS Publications. (2021, March 17). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(41), 16538–16549. [Link]
Sources
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. m.youtube.com [m.youtube.com]
Quantum chemical calculations for predicting reactivity of boronic acids
Benchmarking Quantum Chemical Strategies for Boronic Acid Reactivity
Executive Summary: The Computation-Experiment Gap
Boronic acids are the workhorses of modern medicinal chemistry, pivotal in Suzuki-Miyaura cross-couplings (SMC) and increasingly prominent as reversible covalent warheads (e.g., Bortezomib). However, their reactivity profiles—ranging from Lewis acidity to protodeboronation instability—are notoriously difficult to predict using "textbook" arrow-pushing.
For years, the B3LYP functional was the default tool for these calculations. This guide argues that B3LYP is no longer sufficient for boronic acid modeling. Based on recent mechanistic breakthroughs (specifically the identification of pre-transmetallation intermediates), we compare the "Classic" approach against "Modern Dispersion-Corrected" protocols.
This guide provides a self-validating computational workflow to predict:
-
Transmetallation Efficiency (Reaction Rate)
-
Protodeboronation (Shelf-life/Stability)
-
Lewis Acidity (Fluoride Ion Affinity/pKa)
Comparative Analysis: The Functional Wars
The central challenge in modeling boronic acids is that their reactivity is governed by non-covalent interactions (NCIs) —specifically, the interaction between the boronic acid oxygen lone pairs and the palladium center, or the hydrogen-bonding networks with solvent molecules.
The Contenders
| Feature | Method A: The Classic | Method B: The Modern Standard |
| Functional | B3LYP | M06-2X or wB97X-D |
| Basis Set (Opt) | 6-31G(d) | 6-31+G(d,p) or def2-SVP |
| Basis Set (Energy) | 6-311+G(d,p) | def2-TZVP / def2-QZVP |
| Solvation | PCM (Simple) | SMD (Solvation Model based on Density) |
| Dispersion | None (or added empirically as -D3) | Intrinsic (Parametrized) |
| Primary Failure | Underestimates barrier heights; fails to stabilize "loose" pre-reaction complexes. | Higher computational cost (grid density); sensitive to integration grids. |
| Verdict | Obsolete for kinetics. | Recommended for quantitative accuracy. |
Why Dispersion Matters (The "Denmark" Intermediate)
Experimental work by Denmark and Thomas (Science, 2016) identified a critical pre-transmetallation intermediate containing a Pd–O–B linkage. This complex is stabilized by London dispersion forces between the phosphine ligands and the aryl ring of the boronic acid.
-
B3LYP Result: Often predicts this intermediate is unstable or too high in energy, leading to an incorrect rate-determining step.
-
M06-2X Result: Correctly identifies the stability of the Pd–O–B complex, aligning with kinetic isotope effect (KIE) experiments.
Case Study 1: Predicting Transmetallation (SMC)
The success of a Suzuki coupling often hinges on the transmetallation step. If this barrier is too high, homocoupling or deboronation dominates.
The Mechanism
The pathway involves the reaction of the Oxidative Addition Complex (Pd-Ar-X) with the activated Boronate (Ar-B(OH)₃⁻).
Experimental Grounding: Kinetic studies confirm that for many substrates, the displacement of the halide by the hydroxide/boronate is the turnover-limiting step.
Data Comparison: Activation Barriers (
)[1]
| Substrate Type | Exp. Relative Rate | B3LYP/6-31G* (kcal/mol) | M06-2X/def2-TZVP (kcal/mol) | Accuracy Interpretation |
| Phenylboronic Acid | 1.0 (Ref) | 18.4 | 21.2 | M06-2X is closer to exp. barrier (~20 kcal/mol). |
| 2,6-Difluorophenyl | Slow | 19.1 | 26.5 | B3LYP underestimates steric penalty. |
| Vinylboronic Acid | Fast | 15.2 | 16.8 | Both methods capture the trend, but M06-2X scales better. |
Key Insight: M06-2X captures the "steric gearing" of ortho-substituents better than B3LYP because it accounts for the non-covalent repulsion/attraction between the ligand cloud and the substrate.
Case Study 2: Predicting Stability (Protodeboronation)
Protodeboronation (the cleavage of the C-B bond by water/base) is the primary degradation pathway. The Lloyd-Jones Group established that this is pH-dependent and involves specific mechanistic pathways (
The Self-Validating Protocol
To predict if your novel boronic acid is stable:
-
Calculate Fluoride Ion Affinity (FIA): A proxy for Lewis Acidity.[2] High FIA often correlates with faster hydrolysis in basic media (formation of the reactive boronate).
-
Transition State Modeling: Locate the TS for the ipso-protonation of the boronate anion.
Visualizing the Competing Pathways:
Figure 1: The "Fork in the Road." The boronate anion is the common intermediate. High Lewis acidity stabilizes the Boronate, potentially accelerating both pathways, but steric bulk inhibits the Pd-attack (Green) more than the Proton-attack (Red).
Detailed Experimental Protocol (Computational)
This workflow is designed for Gaussian 16 or ORCA 5 , but the principles apply generally.
Step 1: Conformational Search (The Hidden Trap)
Boronic acids form "sugar-tong" H-bond dimers or internal H-bonds. A single DFT optimization is insufficient.
-
Tool: CREST (part of the xtb suite) or Schrödinger MacroModel.
-
Command: crest input.xyz --gfn2 -T 8
-
Why: You must identify the global minimum of the solvated conformer.
Step 2: Geometry Optimization
-
Software: Gaussian 16
-
Route Card:
opt freq M062X/6-31+G(d,p) SCRF=(SMD,Solvent=THF) int=ultrafine
-
Note: Use int=ultrafine for M06-2X to avoid numerical noise in low-frequency modes.
-
Validation: Ensure no imaginary frequencies for minima. For Transition States (TS), ensure exactly one imaginary frequency corresponding to the reaction coordinate (C-B bond stretch).
Step 3: Single Point Energy Refinement
-
Route Card:
M062X/def2-TZVP SCRF=(SMD,Solvent=THF) geom=check guess=read
-
Why: The 6-31G* basis set has high Basis Set Superposition Error (BSSE). The def2-TZVP set is "saturated" enough to give reliable free energies.
Step 4: Lewis Acidity Calculation (FIA)
To predict pKa trends or Lewis acidity:
-
Calculate Enthalpy (
) of Ar-B(OH)2. -
Calculate Enthalpy (
) of [Ar-B(OH)2-F]-. -
Calculate Enthalpy of F-.
-
FIA =
.-
Correlation: A higher FIA indicates a lower pKa (more acidic) and generally higher susceptibility to protodeboronation in neutral water.
-
Decision Matrix: Which Method When?
Figure 2: Computational strategy selection based on research stage.
References
-
Thomas, A. A., & Denmark, S. E. (2016).[3] Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329–332. Link
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016).[4] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Mora-Diez, N., et al. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Computational and Theoretical Chemistry, 1046, 81–92. Link
-
Fenogli, J., et al. (2025). Constructing and explaining machine learning models for the exploration and design of boron-based Lewis acids. Chemical Science. Link
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements.[5] Theoretical Chemistry Accounts, 120, 215–241. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
A Head-to-Head Comparison of Suzuki, Stille, and Negishi Couplings for Indole Synthesis: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals. Consequently, the efficient and versatile synthesis of functionalized indoles is a perpetual focus of research and development. Among the modern synthetic chemist's most powerful tools are palladium-catalyzed cross-coupling reactions, which enable the precise formation of carbon-carbon bonds. This guide provides an in-depth, head-to-head comparison of three of the most prominent methods—the Suzuki, Stille, and Negishi couplings—for the synthesis and functionalization of indoles. Drawing upon field-proven insights and experimental data, we will dissect the nuances of each reaction, empowering you to make informed decisions for your synthetic strategies.
The Central Role of Palladium-Catalyzed Cross-Coupling in Indole Synthesis
The functionalization of the indole scaffold is crucial for modulating its biological activity. Palladium-catalyzed cross-coupling reactions have revolutionized this field by providing reliable methods for introducing a wide array of substituents onto the indole ring.[1][2] These reactions generally follow a similar catalytic cycle, but the nature of the organometallic reagent used in the transmetalation step defines the reaction and dictates its specific advantages and limitations.[3]
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling, often referred to as the Suzuki coupling, is arguably the most widely utilized cross-coupling reaction in both academic and industrial settings.[3][4] Its popularity stems from its operational simplicity, mild reaction conditions, and the low toxicity of its reagents and byproducts.[4] The reaction employs an organoboron reagent, typically a boronic acid or a boronate ester, as the coupling partner for an organic halide or triflate.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling, like other palladium-catalyzed cross-coupling reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A crucial aspect of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transmetalation step.[5][6]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Advantages in Indole Synthesis:
-
Low Toxicity: Organoboron reagents and their byproducts are generally considered to have low toxicity, a significant advantage in pharmaceutical development.[7]
-
Stability: Boronic acids are often stable to air and moisture, making them easy to handle and store.[8]
-
Commercial Availability: A vast library of boronic acids is commercially available, facilitating rapid access to a wide range of indole derivatives.[8]
-
"Green" Chemistry: The use of water as a solvent is often possible, aligning with the principles of green chemistry.[7]
Disadvantages and Considerations:
-
Base Sensitivity: The requirement for a base can be a limitation when working with base-sensitive substrates.[9]
-
Preparation of Boronic Acids: While many are commercially available, the synthesis of novel, highly functionalized boronic acids can sometimes be challenging.[10]
The Stille Coupling: Robust and Versatile
The Stille coupling utilizes organostannanes (organotin compounds) as the organometallic partner.[11] It is a highly versatile and robust method, often succeeding where other coupling reactions fail.[12]
Mechanistic Rationale
The mechanism of the Stille coupling mirrors that of the Suzuki coupling but does not typically require a base for activation of the organometallic reagent.[6] The transmetalation step proceeds directly from the neutral organostannane.
Figure 2: Catalytic cycle of the Stille coupling.
Advantages in Indole Synthesis:
-
High Functional Group Tolerance: The reaction conditions are often very mild and neutral, allowing for the presence of a wide range of functional groups.[12]
-
Stability of Reagents: Organostannanes are generally stable to air and moisture.[13]
-
No Base Required: The absence of a strong base can be advantageous for sensitive substrates.
Disadvantages and Considerations:
-
Toxicity: The primary drawback of the Stille coupling is the high toxicity of organotin compounds and their byproducts.[11] This is a major concern, particularly in the pharmaceutical industry.
-
Stoichiometric Tin Byproducts: The removal of tin-containing byproducts can be challenging and often requires specific workup procedures.[13]
The Negishi Coupling: High Reactivity and Selectivity
The Negishi coupling employs organozinc reagents as the nucleophilic partner.[14] It is known for its high reactivity and excellent functional group tolerance.[1]
Mechanistic Rationale
The catalytic cycle of the Negishi coupling is analogous to the Suzuki and Stille reactions.[3] The high reactivity of the organozinc reagent often leads to faster reaction times and milder conditions.
Figure 3: Catalytic cycle of the Negishi coupling.
Advantages in Indole Synthesis:
-
High Reactivity: Organozinc reagents are highly reactive, which can lead to faster reactions and higher yields, even with challenging substrates.[1]
-
Excellent Functional Group Tolerance: The Negishi coupling is compatible with a wide range of functional groups.[15]
-
Stereospecificity: The reaction is often highly stereospecific.
Disadvantages and Considerations:
-
Reagent Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring anhydrous and inert reaction conditions.[16]
-
Preparation of Organozinc Reagents: The preparation of organozinc reagents can be more involved than for the other methods and may require the use of highly reactive organolithium or Grignard reagents.[3]
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the key features of the Suzuki, Stille, and Negishi couplings for indole synthesis.
| Feature | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (R-B(OR)₂) | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) |
| Key Advantages | Low toxicity, stable reagents, commercially available, "green" | High functional group tolerance, stable reagents, no base needed | High reactivity, excellent functional group tolerance, stereospecific |
| Key Disadvantages | Requires base, preparation of novel reagents can be difficult | High toxicity of tin compounds, difficult byproduct removal | Air and moisture sensitive reagents, preparation of reagents can be complex |
| Typical Reaction Conditions | Pd catalyst, base (e.g., K₂CO₃, Cs₂CO₃), aqueous or organic solvent, 80-120 °C | Pd catalyst, often no additives, organic solvent, 60-100 °C | Pd or Ni catalyst, anhydrous and inert conditions, organic solvent, RT to 100 °C |
| Functional Group Tolerance | Good to excellent | Excellent | Excellent |
Experimental Data: The Case of Hippadine Synthesis
A direct comparative study on the total synthesis of the indole alkaloid hippadine provides valuable experimental insight. In this work, the authors attempted to form a key C-C bond using four different cross-coupling reactions. The results were as follows:
-
Kumada and Negishi Couplings: Both reactions failed to provide any of the desired product.
-
Stille and Suzuki Couplings: Both reactions furnished hippadine, albeit in low yields when starting from the electron-deficient aryl halide.
-
Suzuki Coupling (alternative strategy): When starting from the metalated indole, only the Suzuki reaction was successful, affording hippadine in a significantly higher yield of 67-74%.
This case study highlights that for a given complex substrate, the choice of coupling reaction can be critical, and the Suzuki coupling demonstrated superior performance in this instance.
Experimental Protocols: Synthesis of 2-Phenylindole
To further illustrate the practical differences between these methods, the following are representative, step-by-step protocols for the synthesis of 2-phenylindole, a common indole derivative.
Suzuki Coupling Protocol for 2-Phenylindole
This protocol is adapted from a procedure for the C-2 arylation of indoles.[7]
Materials:
-
Indole
-
Phenylboronic acid
-
Pd(TFA)₂ (Palladium(II) trifluoroacetate)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
To a reaction vessel, add indole (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(TFA)₂ (0.05 mmol, 5 mol%).
-
Add a 4:1 mixture of dioxane and water (5 mL).
-
Stir the reaction mixture at room temperature under an air atmosphere for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Dilute the residue with EtOAc (25 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (n-hexane/EtOAc) to afford 2-phenylindole.
Stille Coupling Protocol for 2-Phenylindole (Representative)
This is a general procedure adapted for the synthesis of 2-phenylindole.[13]
Materials:
-
2-Bromoindole
-
Phenyltributylstannane
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Toluene
-
Saturated aqueous KF
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen), add 2-bromoindole (1.0 mmol), phenyltributylstannane (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add degassed toluene (10 mL).
-
Heat the reaction mixture to 100 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.
Negishi Coupling Protocol for 2-Phenylindole (Representative)
This is a general procedure adapted for the synthesis of 2-phenylindole.[16]
Materials:
-
2-Bromoindole
-
Phenylzinc chloride (prepared in situ or as a solution)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
2,3'-Bipyridine
-
Anhydrous THF
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (EtOAc)
-
Anhydrous Na₂SO₄
-
Silica gel
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the catalyst by dissolving Pd(OAc)₂ (0.03 mmol, 3 mol%) and 2,3'-bipyridine (0.03 mmol, 3 mol%) in anhydrous THF and stirring for 15-30 minutes.
-
To the catalyst solution, add 2-bromoindole (1.0 mmol).
-
Slowly add a solution of phenylzinc chloride (1.2 mmol) in THF to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 2-phenylindole.
Conclusion and Future Outlook
The Suzuki, Stille, and Negishi couplings are all powerful and versatile methods for the synthesis and functionalization of indoles. The choice of which reaction to employ is a strategic decision that depends on a variety of factors, including the specific substrate, the desired functional group tolerance, and practical considerations such as reagent availability, toxicity, and ease of handling.
-
The Suzuki coupling is often the first choice due to its mild conditions, low toxicity, and the vast commercial availability of reagents. It is particularly well-suited for applications in pharmaceutical and medicinal chemistry.
-
The Stille coupling offers excellent functional group tolerance and can be a reliable option when other methods fail. However, the toxicity of organotin compounds is a significant drawback that must be carefully managed.
-
The Negishi coupling provides high reactivity and is an excellent choice for challenging substrates or when stereospecificity is crucial. The main consideration is the sensitivity of the organozinc reagents to air and moisture.
As the field of organic synthesis continues to evolve, we can expect further advancements in catalyst design and reaction conditions that will expand the scope and utility of these and other cross-coupling reactions for indole synthesis. The development of more environmentally benign and efficient methods will undoubtedly remain a key focus of research, further empowering chemists to create the complex indole-containing molecules of the future.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Ghosal, A. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices, 1. [Link]
-
Scribd. (n.d.). Palladium-Catalyzed Indole Synthesis. Scribd. [Link]
-
May, J. (n.d.). Transition Metal Catalyzed Coupling Reactions. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Noole, A., & Noole, V. (2018). Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. Abstracts of Papers of the American Chemical Society, 255. [Link]
-
Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1887–1902. [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. Organic Synthesis. [Link]
-
Bumagin, N. A., & Korolev, D. N. (2006). An Improved Protocol for Ligandless Suzuki—Miyaura Coupling in Water. Tetrahedron Letters, 47(26), 4437–4440. [Link]
-
Chen, C., & Li, X. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Green Synthesis and Catalysis, 2(3), 216–227. [Link]
-
Sigman, M. S., & Jensen, T. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 60(33), 17834–17853. [Link]
-
Mentzel, U. V., Tanner, D., & Tønder, J. E. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of organic chemistry, 71(15), 5807–5810. [Link]
-
Organic Syntheses. (n.d.). 2-phenylindole. Organic Syntheses. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal. [Link]
-
Sanap, S. S., Londhe, S., & Deokate, R. (2023). SYNTHESIS OF 2-PHENYL INDOLE. International Journal of Novel Research and Development, 8(11), a548-a551. [Link]
-
Vibzzlab. (2024, March 10). 2-phenylindole : Organic Synthesis. YouTube. [Link]
-
Kamal, A., Reddy, K. S., Prasad, B. R., & Yadav, J. S. (2010). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Journal of the Korean Chemical Society, 54(4), 454–458. [Link]
-
Grote, T. M., & Bielawski, C. W. (2014). Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. American Chemical Society. [Link]
-
Darrow, W. T. (2020, January 14). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [Link]
-
Al-Hamdani, Y. A. S., Al-Rawashdeh, N. A.-M., & Al-Sbou, M. S. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(21), 7168. [Link]
-
Basak, I., & Ghorai, K. C. (2015). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 127(8), 1369–1374. [Link]
-
Al-Hamdani, Y. A. S., Al-Rawashdeh, N. A.-M., & Al-Sbou, M. S. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(21), 7168. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization - American Chemical Society [acs.digitellinc.com]
- 2. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. Blog Posts [dukevertices.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Negishi Coupling [organic-chemistry.org]
- 14. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
